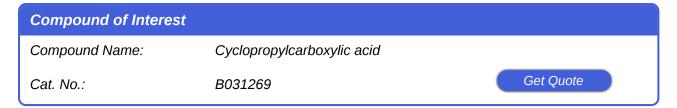


Spectroscopic Profile of Cyclopropylcarboxylic Acid: A Technical Guide

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Introduction

Cyclopropylcarboxylic acid (CPCA), a valuable building block in organic synthesis and drug discovery, possesses a unique strained three-membered ring directly attached to a carboxyl group. This structural feature imparts distinct chemical reactivity and physical properties, which are reflected in its spectroscopic data. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of cyclopropylcarboxylic acid. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **cyclopropylcarboxylic acid**, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of **cyclopropylcarboxylic acid** is characterized by signals in the aliphatic and downfield regions, corresponding to the cyclopropyl and carboxylic acid protons, respectively.

Table 1: ¹H NMR Spectroscopic Data for Cyclopropylcarboxylic Acid



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~12.1	Singlet	1H	-COOH
~1.59-1.93	Multiplet	1H	-CH-COOH
~0.8-1.2	Multiplet	4H	-CH2-CH2-

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: 13C NMR Spectroscopic Data for Cyclopropylcarboxylic Acid

Chemical Shift (δ) ppm	Assignment
~180	C=O
~13	-CH-COOH
~9	-CH ₂ -CH ₂ -

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

The following provides a general procedure for obtaining NMR spectra of **cyclopropylcarboxylic acid**.

Sample Preparation:

- Weigh approximately 5-10 mg of cyclopropylcarboxylic acid.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.



Transfer the solution to a standard 5 mm NMR tube.

Instrumental Analysis:

- The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[1]
- The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
- For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The acidic proton of the carboxylic acid may be exchanged with deuterium by adding a drop of D₂O, causing its signal to disappear, which can be a useful diagnostic tool.[2][3]
- For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **cyclopropylcarboxylic acid** shows characteristic absorptions for the carboxylic acid group.

Table 3: IR Spectroscopic Data for Cyclopropylcarboxylic Acid

Wavenumber (cm ⁻¹)	Description	Functional Group
~2500-3300	Broad	O-H stretch
~1700	Strong, sharp	C=O stretch
~1200-1300	Medium	C-O stretch
~900-950	Broad	O-H bend (out-of-plane)

The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the condensed phase.[2][3][4][5]

Experimental Protocol for IR Spectroscopy



A common method for obtaining the IR spectrum of a liquid sample like **cyclopropylcarboxylic acid** is using a thin film on a salt plate or Attenuated Total Reflectance (ATR).

Thin Film Method:

- Place a small drop of neat cyclopropylcarboxylic acid onto a clean, dry salt plate (e.g., NaCl or KBr).
- Gently place a second salt plate on top to create a thin liquid film.
- Mount the salt plates in the sample holder of the FTIR spectrometer.

ATR Method:

- Ensure the ATR crystal is clean.
- Place a small drop of the sample directly onto the crystal.
- Acquire the spectrum.

Instrumental Analysis:

- A background spectrum of the empty instrument (or clean ATR crystal) is recorded.
- The sample is placed in the beam path, and the sample spectrum is recorded.
- The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for Cyclopropylcarboxylic Acid



m/z	Relative Intensity	Assignment
86	Moderate	[M]+ (Molecular Ion)
85	High	[M-H]+
69	Moderate	[M-OH]+
41	High	[C₃H₅] ⁺ (Cyclopropyl cation)

The presence of a molecular ion peak at m/z 86 confirms the molecular weight of **cyclopropylcarboxylic acid** ($C_4H_6O_2$).[1][6] The fragmentation pattern is consistent with the loss of a hydrogen atom, a hydroxyl group, and the formation of a stable cyclopropyl cation.

Experimental Protocol for Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common method for the analysis of volatile small molecules like **cyclopropylcarboxylic acid**.

Sample Introduction (GC):

- A dilute solution of cyclopropylcarboxylic acid in a volatile organic solvent (e.g., dichloromethane or ether) is prepared.
- A small volume (typically 1 μ L) is injected into the gas chromatograph.
- The sample is vaporized and separated on a capillary column before entering the mass spectrometer.

Ionization and Analysis (MS):

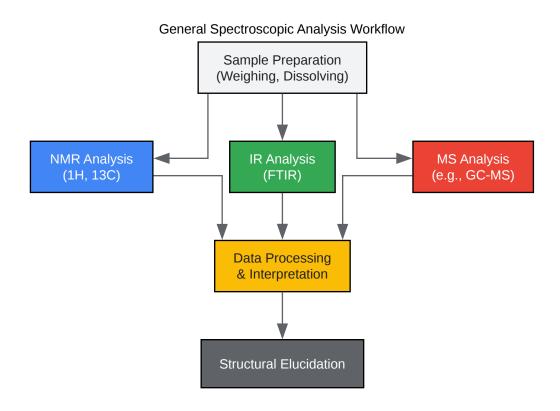
- As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
- Electron ionization (EI) is commonly used, where the molecules are bombarded with highenergy electrons (typically 70 eV), causing ionization and fragmentation.[7]
- The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.



• A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule like **cyclopropylcarboxylic acid**.



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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive spectroscopic profile of **cyclopropylcarboxylic acid**, unequivocally confirming its molecular structure. The characteristic chemical shifts, absorption frequencies, and fragmentation patterns detailed in this guide serve as a valuable reference for researchers working with this important chemical compound. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data for **cyclopropylcarboxylic acid** and other similar small molecules.



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